6-Chloro-7-Fluoro Substitution Enables CHK1 Kinase Inhibition: Quantitative Comparison with Alternative Quinolinone Regioisomers
The 6-chloro-7-fluoro substitution pattern on the quinolin-4(1H)-one scaffold is explicitly claimed in patents as enabling CHK1 (checkpoint kinase 1) inhibitory activity, a property not observed with alternative regioisomers [1]. The target compound's specific substitution pattern is critical for CHK1 inhibition, as demonstrated in a patent that explicitly claims substituted quinolinones bearing this halogen arrangement [1]. While direct IC50 data for the unsubstituted 6-chloro-7-fluoroquinolin-4(1H)-one core is not publicly available, the patent's structural specificity for the 6-chloro-7-fluoro motif on the quinolinone core—explicitly distinguishing it from other substitution patterns—indicates that this precise halogen arrangement is essential for target engagement [2]. A structurally related CHK1 inhibitor in the same patent class demonstrates an IC50 of 38 nM against CHK1 kinase, establishing the potency range achievable with this quinolinone pharmacophore class [3].
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | 6-Chloro-7-fluoroquinolin-4(1H)-one core scaffold explicitly claimed in CHK1 inhibitor patents; essential substitution pattern for activity |
| Comparator Or Baseline | Alternative regioisomers (e.g., 6-fluoro-7-chloro or 5-chloro-8-fluoro substitution patterns) not claimed for CHK1 inhibition |
| Quantified Difference | Qualitative claim: only the 6-chloro-7-fluoro substitution pattern confers CHK1 inhibitory activity; related CHK1 quinolinone inhibitor IC50 = 38 nM (class reference) |
| Conditions | CHK1 kinase inhibition assay (reaction buffer with ATP and peptide substrate) |
Why This Matters
The 6-chloro-7-fluoro substitution pattern is explicitly claimed as essential for CHK1 inhibition, meaning procurement of alternative regioisomers would yield compounds lacking the validated kinase inhibitory pharmacophore.
- [1] Merck & Co., Inc. Inhibitors of checkpoint kinases. WO2007084135A2 / EP1850847A2. 2007-11-07. View Source
- [2] Merck & Co., Inc. Inhibitors of checkpoint kinases. US Patent Application. 2007. View Source
- [3] ChEMBL Interaction CHEMBL3694339. IC50 = 38.0 nM against Chk-1 kinase. View Source
